molecular formula C₁₀H₁₂FN₃O₆ B1148237 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide CAS No. 356782-88-2

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

Cat. No. B1148237
M. Wt: 289.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, also known as 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C₁₀H₁₂FN₃O₆ and its molecular weight is 289.22. The purity is usually 95%.
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Scientific Research Applications

Application in Virology

Scientific Field

Virology

Summary of Application

T-705 Ribofuranose is utilized as an antiviral agent, particularly against influenza viruses. It is incorporated into the viral RNA by the viral RNA polymerase, leading to lethal mutagenesis .

Methods of Application

The compound is administered orally and metabolized into its active form, T-705 Ribofuranosyl 5’-triphosphate (T-705 RTP), which is then recognized by the viral RNA polymerase as a substrate .

Results

Studies have shown that T-705 RTP has ambiguous base-pairing properties, allowing it to be incorporated as both a guanosine and an adenosine analog. This results in a high substrate efficiency and a mutagenic effect on the influenza virus, contributing to its antiviral efficacy .

Application in Infectious Disease Research

Scientific Field

Infectious Disease Research

Summary of Application

T-705 has been studied for its effectiveness in treating severe fever with thrombocytopenia syndrome (SFTS), a disease caused by a tick-borne virus .

Methods of Application

A randomized controlled trial was conducted where patients received oral T-705 in combination with supportive care .

Results

The treatment with T-705 showed a significant reduction in case fatality rate, shorter viral clearance times, lower incidence of hemorrhagic signs, and faster recovery from laboratory abnormalities compared to controls .

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

T-705 Ribofuranose is being explored for its pharmacokinetic properties and potential use as a reference material in analytical studies .

Methods of Application

The compound is used as a certified reference material for accurate and reliable data analysis in infectious disease research chemicals .

Results

The use of T-705 Ribofuranose as a reference material aids in the standardization of analytical procedures and ensures the consistency of pharmacological studies .

Application in Clinical Trials for Emerging Infectious Diseases

Scientific Field

Clinical Medicine

Summary of Application

T-705 Ribofuranose has been evaluated in clinical trials for its efficacy in treating severe fever with thrombocytopenia syndrome (SFTS), an emerging infectious disease caused by a tick-borne virus .

Methods of Application

A single-blind, randomized controlled trial was conducted where patients received oral T-705 in combination with supportive care .

Results

The trial demonstrated that T-705 treatment led to a significant reduction in case fatality rate, shorter viral clearance times, lower incidence of hemorrhagic signs, and faster recovery from laboratory abnormalities compared to controls .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

T-705 Ribofuranose is used as a certified reference material in analytical chemistry to ensure accurate and reliable data analysis in infectious disease research .

Methods of Application

The compound is available for purchase as T-705 Ribofuranose-13C5, which is used as a standard in analytical procedures .

Results

Using T-705 Ribofuranose as a reference material contributes to the standardization of analytical methods and the consistency of data across different studies .

Application in Antiviral Drug Development

Scientific Field

Pharmaceutics

Summary of Application

Prodrugs derived from T-705 have shown high antiviral activity against various strains of influenza viruses, indicating their potential in antiviral drug development .

Methods of Application

Diphosphate (DP) prodrugs of T-705 have been synthesized and tested for their inhibitory effects on influenza virus replication .

Results

These DP derivatives achieved 5- to 10-fold higher antiviral activity compared to T-705 and were non-cytotoxic at therapeutically active concentrations .

properties

IUPAC Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVKGXWHGKNSF-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

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